molecular formula C14H17N3OS B6471063 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide CAS No. 2640966-27-2

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B6471063
CAS No.: 2640966-27-2
M. Wt: 275.37 g/mol
InChI Key: RJKSFFPPSPLEBV-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a thiophene ring substituted with a 1-methylpyrazole group, connected via an ethyl linker.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-17-9-11(8-16-17)13-5-4-12(19-13)6-7-15-14(18)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKSFFPPSPLEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazol-4-amine through the reaction of hydrazine with ethyl acetoacetate, followed by methylation.

    Thiophene Ring Formation: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of thiophene and the pyrazole intermediate.

    Cyclopropane Carboxamide Formation: The final step involves the reaction of the thiophene-pyrazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired cyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Applications: It is explored for its potential use in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or interact with ion channels, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related cyclopropanecarboxamide derivatives and their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Target Compound Thiophene-ethyl linker, 1-methylpyrazole, cyclopropanecarboxamide ~331.4* Not reported Likely HATU/DIPEA coupling, HPLC purification N/A
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Thiazole ring, biphenyl, benzo[d][1,3]dioxol 591.14 Not reported HATU-mediated coupling, HPLC
Cyprazole (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide) Thiadiazole ring, chloro-dimethylethyl substituent ~284.7* Pesticide Not specified
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophen-2-yl ethyl groups, tetrahydronaphthalene, amine ~466.6* Not reported Multi-step alkylation/functionalization

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core: The target compound uses a thiophene ring, whereas analogs in and employ thiazole or thiadiazole rings. The 1-methylpyrazole group in the target compound may offer steric bulk or hydrogen-bonding capacity compared to the benzo[d][1,3]dioxol group in ’s analog.

Linker and Substituents :

  • The ethyl linker in the target compound increases flexibility compared to direct heterocyclic attachments (e.g., cyprazole’s thiadiazole linkage) .
  • The absence of aromatic extensions (e.g., biphenyl in ’s analog) may reduce lipophilicity, improving solubility.

Biological Context: Cyprazole’s pesticidal activity suggests cyclopropanecarboxamides with heterocycles can interact with biological targets (e.g., enzymes or receptors in pests) . Amine-containing analogs () highlight the versatility of thiophen-2-yl ethyl groups in diverse pharmacological scaffolds.

Physicochemical and Pharmacokinetic Properties

  • Cyclopropane Ring : Enhances metabolic stability due to strain-induced resistance to oxidative degradation, a feature shared across all analogs .
  • Solubility : The target compound’s ethyl linker and smaller substituents may improve aqueous solubility compared to bulkier analogs (e.g., ’s biphenyl derivative).
  • Bioactivity : Thiophene and pyrazole rings are associated with kinase inhibition or GPCR modulation in medicinal chemistry, though specific targets remain unconfirmed .

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